molecular formula C7H15ClFN B2763941 [(1-fluorocyclopentyl)methyl](methyl)amine hydrochloride CAS No. 2361697-03-0

[(1-fluorocyclopentyl)methyl](methyl)amine hydrochloride

Cat. No.: B2763941
CAS No.: 2361697-03-0
M. Wt: 167.65
InChI Key: UPUALUWNMCBIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-fluorocyclopentyl)methyl](methyl)amine hydrochloride is a chemical compound with the molecular formula C7H14FN·HCl. It is a derivative of cyclopentane, where one hydrogen atom is replaced by a fluorine atom, and the nitrogen atom is methylated. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

[(1-fluorocyclopentyl)methyl](methyl)amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319 . Precautionary statements include P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-fluorocyclopentyl)methyl](methyl)amine hydrochloride typically involves the following steps:

    Fluorination: The starting material, cyclopentane, undergoes fluorination to introduce the fluorine atom. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Amination: The fluorinated cyclopentane is then subjected to amination to introduce the amine group. This step often involves the use of ammonia or an amine derivative in the presence of a catalyst.

    Methylation: The amine group is methylated using methyl iodide or dimethyl sulfate to form N-methylmethanamine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors for the fluorination and amination steps to ensure consistent product quality.

    Purification: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the desired product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1-fluorocyclopentyl)methyl](methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), thiolates (R-SH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Azides, thiols

Mechanism of Action

The mechanism of action of [(1-fluorocyclopentyl)methyl](methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Fluorocyclopentyl)methanamine
  • 1-(1-Fluorocyclopentyl)ethylamine
  • 1-(1-Fluorocyclopentyl)propylamine

Uniqueness

[(1-fluorocyclopentyl)methyl](methyl)amine hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(1-fluorocyclopentyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c1-9-6-7(8)4-2-3-5-7;/h9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUALUWNMCBIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCCC1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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